RGD-targeted Proapoptotic Peptide

inflammatory arthritis synovial angiogenesis targeted apoptosis

RGD-targeted Proapoptotic Peptide is a bifunctional chimeric peptide that integrates the cyclic RGD-4C targeting motif (ACDCRGDCFC) with an all-D proapoptotic effector domain D(KLAKLAK)2. The C-terminal RGD-4C sequence binds preferentially to αvβ3 and αvβ5 integrins, receptors overexpressed on tumor vascular endothelial cells and many cancer cell types.

Molecular Formula C116H199N35O31S4
Molecular Weight 2708.3 g/mol
Cat. No. B15599505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD-targeted Proapoptotic Peptide
Molecular FormulaC116H199N35O31S4
Molecular Weight2708.3 g/mol
Structural Identifiers
InChIInChI=1S/C116H199N35O31S4/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126)
InChIKeyNEUVHFXXJASAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RGD-Targeted Proapoptotic Peptide: Dual-Domain Integrin-Binding Agent for Selective Tumor Vasculature Disruption


RGD-targeted Proapoptotic Peptide is a bifunctional chimeric peptide that integrates the cyclic RGD-4C targeting motif (ACDCRGDCFC) with an all-D proapoptotic effector domain D(KLAKLAK)2 [1]. The C-terminal RGD-4C sequence binds preferentially to αvβ3 and αvβ5 integrins, receptors overexpressed on tumor vascular endothelial cells and many cancer cell types [2]. Following integrin-mediated internalization, the D(KLAKLAK)2 domain disrupts mitochondrial membrane integrity, triggering the intrinsic apoptosis cascade [3]. The covalent linkage of these two functional modules is essential for the compound's cell-selective cytotoxic activity.

RGD-Targeted Proapoptotic Peptide: Why Untargeted Proapoptotic Peptides and Uncoupled Mixtures Cannot Substitute for the Covalent RGD-4C-D(KLAKLAK)2 Construct


The therapeutic utility of RGD-targeted Proapoptotic Peptide hinges on the precise covalent conjugation of the RGD-4C targeting domain to the D(KLAKLAK)2 effector peptide. Simply co-administering an untargeted proapoptotic peptide (e.g., free D(KLAKLAK)2) or an uncoupled mixture of the two separate peptides fails to produce targeted apoptosis because the effector peptide cannot selectively accumulate at αvβ3/αvβ5 integrin-positive sites [1]. Without the covalent linkage, the proapoptotic peptide exhibits non-specific cytotoxicity against normal tissues, compromising the therapeutic window [2]. Furthermore, linear RGD peptides lack the conformational constraint and disulfide stabilization of the cyclic RGD-4C motif, resulting in reduced integrin-binding affinity and poor serum stability [3].

RGD-Targeted Proapoptotic Peptide: Quantitative Evidence of Differential Efficacy vs. Untargeted Proapoptotic Peptides and Uncoupled Mixtures


In Vivo Arthritis Suppression: Covalent RGD-4C-D(KLAKLAK)2 vs. Uncoupled Mixture

In a murine collagen-induced arthritis model, intravenous administration of the RGD-4C-D(KLAKLAK)2 chimeric peptide significantly decreased clinical arthritis scores, while the uncoupled mixture of RGD-4C and untargeted D(KLAKLAK)2 peptides had no therapeutic effect [1]. The targeted peptide also increased apoptosis specifically in synovial blood vessels, as detected by TUNEL assay.

inflammatory arthritis synovial angiogenesis targeted apoptosis

In Vivo Tumor Growth Inhibition: RGD-4C-GG-D(KLAKLAK)2 vs. Untargeted Controls

In a murine B16(F10) melanoma model, intratumoral administration of RGD-4C-GG-D(KLAKLAK)2 induced apoptosis in tumor cells and resulted in significant tumor growth inhibition compared to untreated controls [1]. The peptide selectively bound to αVβ3 integrin-positive B16(F10) cells and induced measurable apoptosis.

melanoma tumor vasculature targeting B16(F10) model

Mitochondrial Depolarization Activity: RAFT-RGD-KLA vs. Untargeted KLA Peptide

Flow cytometry analysis revealed that treatment with 2 μM RAFT-RGD-KLA (a multimeric RGD conjugate) significantly reduced the mitochondrial polarization ratio to 44.43 ± 8.24 compared to 100 ± 11.33 in untreated controls [1]. The untargeted KLA peptide and control RAFT-RAD-KLA conjugate showed significantly less mitochondrial disruption (61.01 ± 11.29 for RAFT-RAD-KLA).

mitochondrial membrane potential apoptosis induction IGROV-1 cells

Cell Proliferation Inhibition: RAFT-RGD-KLA vs. Untargeted KLA Peptide

RAFT-RGD-KLA significantly reduced IGROV-1 cell proliferation at concentrations as low as 1 μM (P < 0.05), whereas the untargeted KLA peptide and the non-integrin-binding RAFT-RAD-KLA control showed no significant antiproliferative effect at 1 μM [1]. At 5 μM, RAFT-RGD-KLA enhanced apoptosis significantly compared to all other groups (P < 0.05).

IGROV-1 cells proliferation assay dose-response

In Vivo Tumor Growth Prevention: RAFT-RGD-KLA vs. RAFT-RAD-KLA Control

Daily intraperitoneal administration of 0.12 μmol RAFT-RGD-KLA for 15 days significantly reduced tumor growth compared to all control groups (P ≤ 0.0001) in mice bearing IGROV-1 flank tumors [1]. The control conjugate RAFT-RAD-KLA, which lacks integrin-binding capacity, showed no significant difference from PBS-treated controls (P = 0.6536).

IGROV-1 xenograft tumor prevention intraperitoneal administration

Integrin-Binding Selectivity: Cyclic RGD-4C vs. Linear RGD Peptides

The cyclic RGD-4C peptide (ACDCRGDCFC) binds selectively to αvβ3 and αvβ5 integrins with high affinity due to its conformationally constrained, disulfide-stabilized structure [1]. Phage display studies demonstrated 8.0 ± 1.7-fold enrichment of RGD-4C phage in inflamed synovium versus brain tissue (P < 0.01), while control phage showed only 1.5 ± 0.3-fold enrichment [2]. Linear RGD peptides lack this constrained conformation and exhibit significantly lower integrin-binding affinity [3].

integrin αvβ3 αvβ5 binding affinity

RGD-Targeted Proapoptotic Peptide: Validated Application Scenarios for Preclinical Oncology and Vascular Targeting Research


Preclinical Evaluation of Integrin-Targeted Antivascular Therapy in Solid Tumor Models

RGD-targeted Proapoptotic Peptide is well-suited for preclinical studies examining integrin αvβ3/αvβ5-directed antivascular therapy. Evidence from murine melanoma models demonstrates significant tumor growth inhibition following administration of the RGD-4C-GG-D(KLAKLAK)2 conjugate, with apoptosis confirmed in both tumor endothelial cells and tumor cells expressing αVβ3 integrin [1]. This compound provides a validated tool for studying dual-compartment (endothelial and neoplastic cell) targeting strategies.

Mechanistic Studies of Mitochondrial Apoptosis Induction in Integrin-Positive Cancer Cells

The compound's ability to induce mitochondrial depolarization specifically in integrin-expressing cells makes it a valuable probe for dissecting the intrinsic apoptosis pathway. Quantitative flow cytometry data show that RGD-targeted conjugates reduce mitochondrial polarization to 44.43 ± 8.24 at 2 μM, compared to 100 ± 11.33 in untreated controls, confirming robust mitochondrial disruption capacity [2]. This enables precise, dose-response analysis of apoptosis signaling cascades in αvβ3-positive cancer cell lines.

Benchmarking Compound for Development of Next-Generation Tumor-Homing Peptide Conjugates

As a well-characterized prototype of the bifunctional tumor-homing proapoptotic peptide class, RGD-targeted Proapoptotic Peptide serves as an essential benchmarking standard for the development and optimization of novel integrin-targeted conjugates. Comparative studies with RAFT-RGD-KLA demonstrate that the covalent linkage of multimeric RGD motifs to proapoptotic effectors yields quantifiable improvements in tumor growth prevention (P ≤ 0.0001 vs. non-targeted controls) [2]. This compound provides a defined reference point for evaluating new linker chemistries, targeting moieties, and effector payloads.

Validation of Vascular Targeting Strategies in Inflammatory Disease Models

Beyond oncology, the compound has demonstrated efficacy in murine collagen-induced arthritis models, significantly decreasing clinical arthritis scores while selectively inducing apoptosis in synovial neovasculature [3]. This validates its utility for studying vascular targeting approaches in inflammation-driven pathologies characterized by pathological angiogenesis, providing a translational bridge to rheumatoid arthritis and other inflammatory conditions.

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